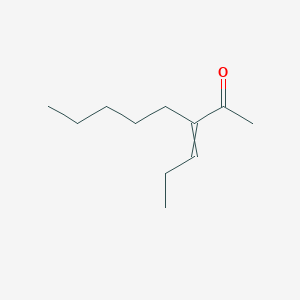
4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine is a heterocyclic compound that features both oxazole and morpholine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of β-hydroxy amides with reagents like Deoxo-Fluor® to form oxazolines, which can then be oxidized to oxazoles . The reaction conditions often include room temperature and the use of manganese dioxide as a catalyst for the oxidation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Nucleophilic substitution reactions where the oxazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and other oxidizing agents are commonly used for converting oxazolines to oxazoles.
Nucleophiles: Butyl-lithium and other nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and oxazolines, depending on the specific reagents and conditions used .
科学的研究の応用
4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antibacterial, and antiviral activities.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
作用機序
The mechanism of action of 4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine involves its interaction with specific molecular targets. For instance, oxazole derivatives are known to bind to enzymes and receptors through non-covalent interactions, influencing various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
類似化合物との比較
Similar Compounds
Oxazole: A five-membered ring containing oxygen and nitrogen atoms, known for its biological activities.
Isoxazole: Similar to oxazole but with different positioning of the oxygen and nitrogen atoms.
Oxadiazole: Another heterocyclic compound with a wide range of biological activities.
Uniqueness
4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine is unique due to the presence of both oxazole and morpholine rings, which can confer distinct chemical and biological properties compared to other similar compounds .
特性
CAS番号 |
65972-69-2 |
|---|---|
分子式 |
C7H12N2O2 |
分子量 |
156.18 g/mol |
IUPAC名 |
4-(4,5-dihydro-1,3-oxazol-2-yl)morpholine |
InChI |
InChI=1S/C7H12N2O2/c1-4-11-7(8-1)9-2-5-10-6-3-9/h1-6H2 |
InChIキー |
ICFHSWCDTICIIC-UHFFFAOYSA-N |
正規SMILES |
C1COC(=N1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


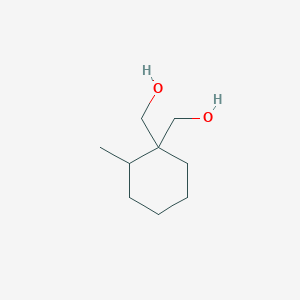
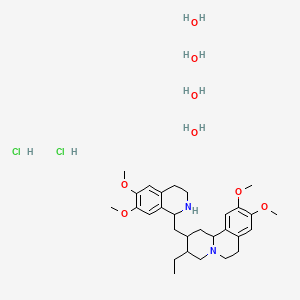
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine](/img/structure/B14467128.png)
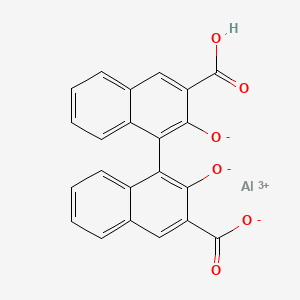
![3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole](/img/structure/B14467132.png)
![Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]-](/img/structure/B14467133.png)
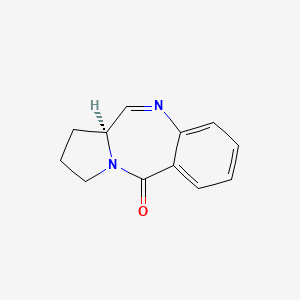



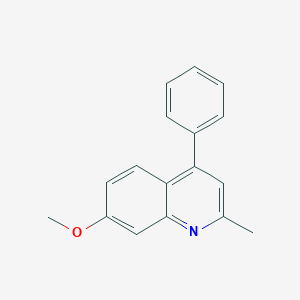
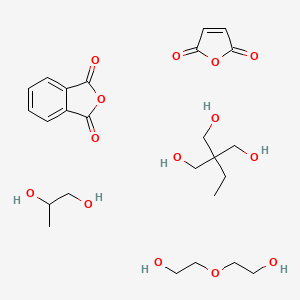
![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14467167.png)
